molecular formula C16H25Cl2N3O3 B6059309 [3-(1H-imidazol-1-yl)propyl](2,4,5-trimethoxybenzyl)amine dihydrochloride

[3-(1H-imidazol-1-yl)propyl](2,4,5-trimethoxybenzyl)amine dihydrochloride

Katalognummer B6059309
Molekulargewicht: 378.3 g/mol
InChI-Schlüssel: GYRCJDYCXYDJMC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

[3-(1H-imidazol-1-yl)propyl](2,4,5-trimethoxybenzyl)amine dihydrochloride, commonly known as TRB or TRB-3, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. TRB is a selective inhibitor of protein kinase B (PKB/Akt), a key signaling molecule involved in cell growth, survival, and metabolism.

Wissenschaftliche Forschungsanwendungen

TRB has been studied extensively in various scientific research fields, including cancer, diabetes, cardiovascular diseases, and neurodegenerative disorders. In cancer research, TRB has been shown to inhibit the growth and proliferation of cancer cells by targeting the PI3K/Akt/mTOR signaling pathway. In diabetes research, TRB has been shown to improve insulin sensitivity and glucose uptake in skeletal muscle cells. In cardiovascular research, TRB has been shown to reduce cardiac hypertrophy and improve cardiac function in animal models of heart failure. In neurodegenerative disorder research, TRB has been shown to protect neurons from oxidative stress and improve cognitive function in animal models of Alzheimer's disease.

Wirkmechanismus

TRB exerts its pharmacological effects by selectively inhibiting the activity of PKB/Akt, a serine/threonine kinase that plays a critical role in cell growth, survival, and metabolism. PKB/Akt is activated by various growth factors and cytokines, and it regulates multiple downstream targets involved in cell proliferation, apoptosis, and metabolism. By inhibiting PKB/Akt, TRB blocks the downstream signaling pathways that promote cell growth and survival, leading to cell cycle arrest and apoptosis.
Biochemical and Physiological Effects:
TRB has been shown to have various biochemical and physiological effects in different cell types and tissues. In cancer cells, TRB inhibits cell proliferation, induces apoptosis, and enhances the sensitivity of cancer cells to chemotherapy. In skeletal muscle cells, TRB increases glucose uptake and improves insulin sensitivity by activating the AMPK signaling pathway. In cardiac cells, TRB reduces hypertrophy and fibrosis and improves cardiac function by inhibiting the Akt/mTOR signaling pathway. In neuronal cells, TRB protects against oxidative stress and improves cognitive function by activating the Nrf2/ARE signaling pathway.

Vorteile Und Einschränkungen Für Laborexperimente

TRB has several advantages and limitations for lab experiments. One of the major advantages is its selectivity for PKB/Akt, which allows for the specific targeting of this signaling pathway without affecting other signaling pathways. Another advantage is its ability to cross the blood-brain barrier, which makes it a potential therapeutic agent for neurodegenerative disorders. However, TRB also has some limitations, including its low solubility in aqueous solutions, which can limit its bioavailability and efficacy in vivo. Additionally, TRB has not been extensively tested in human clinical trials, which limits its translational potential.

Zukünftige Richtungen

There are several future directions for TRB research. One direction is to explore its potential therapeutic applications in various diseases, including cancer, diabetes, cardiovascular diseases, and neurodegenerative disorders. Another direction is to develop more potent and selective inhibitors of PKB/Akt, which may have improved efficacy and fewer side effects compared to TRB. Additionally, further studies are needed to investigate the pharmacokinetics and pharmacodynamics of TRB in vivo, as well as its potential toxicity and safety in human clinical trials.

Synthesemethoden

The synthesis of TRB is a multi-step process that involves the reaction of 2,4,5-trimethoxybenzaldehyde with 1H-imidazole-1-propylamine in the presence of a reducing agent such as sodium borohydride. The resulting intermediate is then reacted with hydrochloric acid to form the final product, TRB dihydrochloride. The purity and yield of TRB can be improved by using various purification techniques such as column chromatography and recrystallization.

Eigenschaften

IUPAC Name

3-imidazol-1-yl-N-[(2,4,5-trimethoxyphenyl)methyl]propan-1-amine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23N3O3.2ClH/c1-20-14-10-16(22-3)15(21-2)9-13(14)11-17-5-4-7-19-8-6-18-12-19;;/h6,8-10,12,17H,4-5,7,11H2,1-3H3;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYRCJDYCXYDJMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1CNCCCN2C=CN=C2)OC)OC.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25Cl2N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-imidazol-1-yl-N-[(2,4,5-trimethoxyphenyl)methyl]propan-1-amine;dihydrochloride

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.